Cas no 1211592-70-9 (Tert-Butyl 2-cyanomorpholine-4-carboxylate)
Tert-Butyl 2-cyanomorpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-cyanomorpholine-4-carboxylate
- N-Boc-2-Cyanomorpholine
- 4-Morpholinecarboxylic acid, 2-cyano-, 1,1-diMethylethyl ester
- (R)-tert-Butyl 2-cyanomorpholine-4-carboxylate
- (S)-tert-Butyl 2-cyanomorpholine-4-carboxylate
- AK102236
- tert-butyl (2S)-2-cyanomorpholine-4-carboxylate
- tert-Butyl (2R)-2-cyanomorpholine-4-carboxylate
- FCH5483621
- AB72762
- AM803040
- AX8233775
- 4-Boc-morpholine-2-carbonitrile
- MB15000
- SY108875
- DS-3792
- MB15004
- 1211592-70-9
- EN300-211561
- MFCD18250325
- CS-0038995
- DTXSID30743296
- AKOS016003936
- tert-Butyl2-cyanomorpholine-4-carboxylate
- Tert-Butyl 2-cyanomorpholine-4-carboxylate
-
- MDL: MFCD18250325
- Inchi: 1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3
- InChI Key: GZZBGWUQUIKDNN-UHFFFAOYSA-N
- SMILES: O1CCN(C(=O)OC(C)(C)C)CC1C#N
Computed Properties
- Exact Mass: 212.11600
- Monoisotopic Mass: 212.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6
- XLogP3: 0.6
Experimental Properties
- Boiling Point: 340.3±42.0°C at 760 mmHg
- PSA: 62.56000
- LogP: 1.08378
Tert-Butyl 2-cyanomorpholine-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Tert-Butyl 2-cyanomorpholine-4-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-Butyl 2-cyanomorpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227311-250mg |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 95% | 250mg |
£72.00 | 2022-02-28 | |
| Fluorochem | 227311-1g |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 95% | 1g |
£178.00 | 2022-02-28 | |
| Fluorochem | 227311-5g |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 95% | 5g |
£568.00 | 2022-02-28 | |
| Alichem | A449036539-1g |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 98% | 1g |
$761.91 | 2023-09-04 | |
| Alichem | A449036539-5g |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 98% | 5g |
$1431.00 | 2023-09-04 | |
| TRC | B810978-10mg |
tert-Butyl 2-Cyanomorpholine-4-carboxylate |
1211592-70-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B810978-50mg |
tert-Butyl 2-Cyanomorpholine-4-carboxylate |
1211592-70-9 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | B810978-100mg |
tert-Butyl 2-Cyanomorpholine-4-carboxylate |
1211592-70-9 | 100mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17890-1g |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 98% | 1g |
¥723.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T17890-250mg |
tert-Butyl 2-cyanomorpholine-4-carboxylate |
1211592-70-9 | 98% | 250mg |
¥182.0 | 2023-09-06 |
Tert-Butyl 2-cyanomorpholine-4-carboxylate Suppliers
Tert-Butyl 2-cyanomorpholine-4-carboxylate Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Tert-Butyl 2-cyanomorpholine-4-carboxylate
Introduction to Tert-Butyl 2-cyanomorpholine-4-carboxylate (CAS No: 1211592-70-9)
Tert-Butyl 2-cyanomorpholine-4-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1211592-70-9, represents a unique structural motif that combines a morpholine core with functional groups designed to enhance its pharmacological properties. The presence of a cyano group and a tert-butyl ester moiety contributes to its distinct reactivity and potential applications in drug design.
The morpholine scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Its structural flexibility allows for the integration of multiple pharmacological targets, making it a valuable building block in the development of novel therapeutic agents. In particular, the incorporation of a cyano group at the 2-position of the morpholine ring introduces electrophilic characteristics, which can be exploited for further functionalization or as an anchor point for interactions with biological targets.
The tert-butyl ester functionality at the 4-position of the morpholine ring serves multiple purposes. It not only enhances the lipophilicity of the molecule but also provides a site for metabolic stability or controlled release mechanisms. This dual functionality makes Tert-Butyl 2-cyanomorpholine-4-carboxylate particularly interesting for drug development, as it can be tailored to meet specific pharmacokinetic requirements.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence biological activity. Studies have shown that compounds with similar scaffolds to Tert-Butyl 2-cyanomorpholine-4-carboxylate exhibit promising effects in modulating enzyme activity and receptor binding. For instance, research has indicated that derivatives of morpholine have potential applications in treating neurological disorders, cardiovascular diseases, and infectious diseases by interacting with key enzymes and receptors involved in these conditions.
The cyano group in Tert-Butyl 2-cyanomorpholine-4-carboxylate plays a crucial role in its reactivity. It can participate in nucleophilic addition reactions, allowing for further derivatization into more complex molecules. This reactivity is particularly useful in synthetic chemistry, where such intermediates serve as precursors for larger drug candidates. Additionally, the cyano group can influence the electronic properties of the molecule, affecting its interactions with biological targets.
The tert-butyl ester group also contributes to the overall stability of the compound under various conditions. Ester functionalities are known to be resistant to hydrolysis under neutral and slightly acidic conditions, making them suitable for formulations that require long-term stability. This characteristic is particularly important in pharmaceutical applications where shelf life and storage conditions are critical factors.
In recent years, there has been growing interest in exploring novel derivatives of morpholine-based compounds for their potential therapeutic benefits. Researchers have been leveraging advanced synthetic methodologies to create libraries of such derivatives and screening them for biological activity. Preliminary findings suggest that certain modifications of Tert-Butyl 2-cyanomorpholine-4-carboxylate exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in various diseases.
The synthesis of Tert-Butyl 2-cyanomorpholine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group typically involves cyanation reactions, while the formation of the tert-butyl ester is achieved through esterification processes. These synthetic routes highlight the compound's complexity and the expertise required to produce it on an industrial scale.
From a regulatory perspective, compounds like Tert-Butyl 2-cyanomorpholine-4-carboxylate must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This includes toxicological studies to assess potential side effects and pharmacokinetic studies to understand how the body processes the compound. The regulatory pathway ensures that only compounds with demonstrated benefits outweigh their risks are approved for therapeutic use.
The potential applications of Tert-Butyl 2-cyanomorpholine-4-carboxylate extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate in agrochemicals and specialty chemicals, where similar scaffolds are used to develop compounds with specific biological activities. The versatility of this compound underscores its importance as a building block in synthetic chemistry.
In conclusion, Tert-Butyl 2-cyanomorpholine-4-carboxylate (CAS No: 1211592-70-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—combining a morpholine core with cyano and ester functionalities—make it an attractive candidate for further exploration in drug design. As research continues to uncover new applications and synthetic methodologies for this class of compounds, Tert-Butyl 2-cyanomorpholine-4-carboxylate is poised to play an important role in future therapeutic advancements.
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